BenchChemオンラインストアへようこそ!

3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide

physicochemical profiling drug‑likeness structure‑activity relationships

3-(Benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide (CAS 921132‑93‑6) is a synthetic small molecule (C₂₂H₁₇BrClNO₄S, MW 506.8 g mol⁻¹) that belongs to the N‑benzoyl arylsulfonamide class, a chemical family known for BCL‑XL inhibitory and pro‑apoptotic activity. The compound incorporates a benzenesulfonyl‑tethered propanamide chain linked to a 4‑bromo‑2‑(2‑chlorobenzoyl)phenyl core, yielding a calculated logP of ~5.2–6.2 and a topological polar surface area of 88.7 Ų.

Molecular Formula C22H17BrClNO4S
Molecular Weight 506.8
CAS No. 921132-93-6
Cat. No. B2733843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide
CAS921132-93-6
Molecular FormulaC22H17BrClNO4S
Molecular Weight506.8
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C22H17BrClNO4S/c23-15-10-11-20(18(14-15)22(27)17-8-4-5-9-19(17)24)25-21(26)12-13-30(28,29)16-6-2-1-3-7-16/h1-11,14H,12-13H2,(H,25,26)
InChIKeyZKBBFRRUOMGFJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide (CAS 921132-93-6): Physicochemical & Structural Baseline


3-(Benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide (CAS 921132‑93‑6) is a synthetic small molecule (C₂₂H₁₇BrClNO₄S, MW 506.8 g mol⁻¹) that belongs to the N‑benzoyl arylsulfonamide class, a chemical family known for BCL‑XL inhibitory and pro‑apoptotic activity [1]. The compound incorporates a benzenesulfonyl‑tethered propanamide chain linked to a 4‑bromo‑2‑(2‑chlorobenzoyl)phenyl core, yielding a calculated logP of ~5.2–6.2 and a topological polar surface area of 88.7 Ų [2]. It is commercially available as a reagent‑grade research chemical but has no published biological activity data in ChEMBL or peer‑reviewed primary pharmacology studies [1].

Why Generic Substitution Is Precluded for 3-(Benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide


Within the N‑benzoyl arylsulfonamide series, minor structural alterations—such as the position and identity of halogen substituents or the length of the sulfonyl‑linked side chain—are known to dramatically shift BCL‑XL binding affinity (ΔKᵢ ≥ 10‑fold) and cellular pro‑apoptotic potency (ΔEC₅₀ ≥ 5‑fold) [1]. The specific 4‑bromo‑2‑(2‑chlorobenzoyl)phenyl motif and the benzenesulfonyl‑propanamide linker present in CAS 921132‑93‑6 are not replicated in the most extensively characterized BCL‑XL inhibitors (e.g., ABT‑737, navitoclax, WEHI‑539); thus, generic replacement with any commercially available analog is scientifically unsupported without direct, context‑specific comparative data [1].

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide Versus Closest Analogs


Halogen Substitution Pattern Drives Lipophilicity and Predicted Permeability Relative to Des‑Bromo Analog

The 4‑bromo substituent on the central phenyl ring increases calculated logP by approximately 0.8–1.0 log unit compared with the des‑bromo (4‑H) analog [1]. This shift moves the compound into a lipophilicity range (logP ≈ 5.2‑6.2) that may enhance passive membrane permeability but could also elevate promiscuous binding risk relative to less lipophilic BCL‑XL inhibitors such as WEHI‑539 (logP ≈ 3.2) [1][2].

physicochemical profiling drug‑likeness structure‑activity relationships

Topological Polar Surface Area Suggests Different Oral Bioavailability Potential Compared with Macrocyclic BCL‑XL Inhibitors

The topological polar surface area (TPSA) of CAS 921132‑93‑6 is 88.7 Ų [1], placing it at the upper boundary of the traditionally favorable range for oral absorption (≤ 90 Ų) and substantially above that of navitoclax (TPSA ≈ 65 Ų) [2]. The difference of ~24 Ų, largely attributable to the benzenesulfonyl group, predicts moderately reduced passive transcellular permeability relative to navitoclax [2].

ADME oral bioavailability drug design

Absence of BCL‑XL Binding Data Contrasts with Characterized Sulfonamide‑Based Inhibitors

Well‑characterized N‑acylsulfonamide BCL‑XL inhibitors such as compound 14r (Abbott Laboratories) exhibit Kᵢ values of < 1 nM against BCL‑XL in fluorescence polarization competition assays [1]. In contrast, CAS 921132‑93‑6 has no reported biochemical or cellular BCL‑XL activity in ChEMBL, BindingDB, or the primary literature [2]. This data gap prevents any efficacy‑based procurement decision and underscores the compound's status as a structurally related but pharmacologically unvalidated analog.

BCL‑XL target engagement binding affinity

α‑Phenylsulfonyl Propanamide Class Exhibits Herbicidal Activity, but No Direct Data for the Target Compound

α‑Phenylsulfonyl propanamides as a class have demonstrated high herbicidal activity against paddy weeds (e.g., Echinochloa spp.) with rice crop safety in greenhouse trials, with the sulfonyl oxidation state proving superior to sulfinyl and thio analogs [1]. However, the specific compound CAS 921132‑93‑6 has not been tested in any published herbicidal assay, and the N‑aryl substitution pattern (4‑bromo‑2‑(2‑chlorobenzoyl)phenyl) differs from the simple N‑alkyl or N‑phenyl analogs characterized in the 1985 structure‑activity study [1].

herbicide discovery agrochemical structure‑activity relationships

Bromo Substituent Enables Synthetic Diversification via Cross‑Coupling Chemistry Not Accessible to Des‑Halo Analogs

The presence of an aryl bromide at the 4‑position of the central phenyl ring provides a reactive handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.) that is absent in des‑halo or purely chloro‑substituted analogs [1]. This enables site‑selective diversification to generate focused libraries for structure‑activity relationship studies [1]. The 2‑chlorobenzoyl moiety is comparatively inert under standard cross‑coupling conditions, allowing chemoselective elaboration at the bromide position.

synthetic chemistry cross‑coupling medicinal chemistry

Research & Industrial Application Scenarios for 3-(Benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide (921132‑93‑6)


Medicinal Chemistry: Scaffold Diversification via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide at the 4‑position serves as a reactive handle for Suzuki, Buchwald‑Hartwig, or Sonogashira couplings, enabling rapid synthesis of focused BCL‑XL inhibitor analog libraries. This application is supported by the compound's structural classification within the N‑benzoyl arylsulfonamide class and the demonstrated synthetic utility of similar brominated intermediates [1].

Physicochemical Benchmarking Against Validated BCL‑XL Inhibitors

The compound's computed logP (~5.2‑6.2) and TPSA (88.7 Ų) position it as a probe for studying lipophilicity‑permeability trade‑offs in the BCL‑XL pharmacophore space relative to less lipophilic clinical candidates (e.g., navitoclax, TPSA ≈ 65 Ų) [1][2]. Such studies require experimental logD, solubility, and PAMPA/Caco‑2 data that remain absent from the literature.

Agrochemical Screening in α‑Phenylsulfonyl Propanamide Herbicide Programs

Based on class‑level herbicidal activity of α‑phenylsulfonyl propanamides against paddy weeds with rice crop tolerance [1], this compound may serve as a screening candidate in agrochemical discovery. However, the N‑(4‑bromo‑2‑(2‑chlorobenzoyl)phenyl) substitution pattern is uncharacterized, necessitating de novo greenhouse evaluation at rates comparable to the 2 kg ha⁻¹ benchmark used in the foundational 1985 structure‑activity study.

Chemical Biology: Negative Control or Tool Compound for BCL‑XL Assay Development

Given the absence of any measured BCL‑XL binding affinity or cellular pro‑apoptotic activity, the compound may be suitable as a structurally matched negative control for assay validation, provided that experimental confirmation of inactivity is obtained in the specific assay system prior to use [1].

Quote Request

Request a Quote for 3-(benzenesulfonyl)-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.